REACTION_CXSMILES
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CN1C(C(F)(F)F)=C([B:11]2[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]2)C=N1.Br[C:21]1[C:22]([CH3:28])=[N:23][N:24]([CH3:27])[C:25]=1[F:26]>>[F:26][C:25]1[N:24]([CH3:27])[N:23]=[C:22]([CH3:28])[C:21]=1[B:11]1[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]1
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN1N=CC(=C1C(F)(F)F)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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BrC=1C(=NN(C1F)C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
product
|
Smiles
|
FC1=C(C(=NN1C)C)B1OC(C(O1)(C)C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |